molecular formula C20H23N5O4 B2462998 3-methyl-1-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2176202-22-3

3-methyl-1-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2462998
CAS No.: 2176202-22-3
M. Wt: 397.435
InChI Key: NZAJZGJTYSIWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound notable for its applications in pharmaceutical and chemical research. Its intricate structure combines a variety of functional groups, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis generally starts with the formation of the imidazolidine-2,4-dione core through cyclization reactions involving suitable diamines and dicarboxylic acids.

  • Introduction of the 4-oxoquinazolin moiety typically involves multi-step synthesis including acylation and cyclization steps, often under acidic or basic conditions.

  • Subsequent attachment of the piperidine ring is achieved through nucleophilic substitution reactions, while the final methyl group is added using alkylation reactions with agents like methyl iodide.

Industrial Production Methods

  • Large-scale synthesis might utilize continuous flow reactors to ensure consistent yield and purity.

  • Purification methods include recrystallization and chromatography techniques, optimizing solvent use and temperature control to enhance efficiency and reduce impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidative transformations often involve reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.

  • Reduction: : Reductive reactions utilize agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Substitution reactions might occur under nucleophilic or electrophilic conditions, often involving halides or other leaving groups.

Common Reagents and Conditions

  • Oxidation: : Catalysts like transition metal oxides or peroxides.

  • Reduction: : Borohydrides, hydrides, or catalytic hydrogenation.

  • Substitution: : Halide sources, nucleophiles like amines or alkoxides.

Major Products Formed

  • Oxidative reactions might lead to the formation of quinazoline N-oxides.

  • Reductive processes often yield secondary amines or alcohols.

  • Substitution reactions typically produce derivatives with altered side chains or functional groups.

Scientific Research Applications

Chemistry: : Utilized as an intermediate in the synthesis of various complex organic molecules. Biology : Studied for its potential interactions with biological targets such as enzymes and receptors. Medicine : Investigated for its pharmacological activities, including anti-inflammatory and anticancer properties. Industry : Employed in the development of novel materials with specific desired properties.

Mechanism of Action

The compound's effects are mediated through its ability to interact with molecular targets, such as enzymes involved in metabolic pathways. Binding to these targets can inhibit or modify their activity, leading to therapeutic outcomes in disease models.

Comparison with Similar Compounds

Unique Features

  • The combination of the imidazolidine-2,4-dione core with a 4-oxoquinazolin moiety is less common, providing distinctive biological activities.

Similar Compounds

  • Compounds with similar structures might include derivatives of imidazolidine or quinazoline, each with their own unique pharmacological profiles and applications.

There you have it—a full breakdown of the compound's preparation, reactions, applications, and unique features. It’s definitely one for the scientific books!

Biological Activity

The compound 3-methyl-1-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule featuring a unique combination of quinazoline and piperidine moieties. This structural complexity suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure

The compound can be described as follows:

  • Core Structure : Imidazolidine-2,4-dione
  • Substituents :
    • 4-Oxoquinazoline moiety
    • Piperidine ring with a propanoyl side chain
    • Methyl group at the imidazolidine position

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity : The presence of heterocyclic rings such as quinazoline and thiazole has been associated with antibacterial, antifungal, and antiviral properties.
  • Anti-inflammatory Effects : Compounds containing quinazoline derivatives have shown potential in modulating inflammatory pathways.
  • Anticancer Properties : Certain derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Antimicrobial Activity

Studies have demonstrated that derivatives of quinazoline exhibit potent antimicrobial effects. For example, research on related compounds has shown:

CompoundActivityMIC (µg/mL)Reference
4-Oxoquinazoline DerivativeAntibacterial1–2
1,3,4-Oxadiazole HybridAntifungal0.25–1
Thiazole-based CompoundAntitubercularActive against dormant Mycobacterium bovis BCG

The biological activity of the compound is thought to arise from its ability to interact with specific biological targets. Molecular docking studies indicate strong binding affinities to enzymes involved in critical metabolic pathways. For instance, inhibitors targeting the enoyl reductase enzyme in mycobacterial fatty acid biosynthesis have shown promising results in disrupting cell wall synthesis.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study investigated the anticancer properties of a related quinazoline derivative. It was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.
  • Inflammatory Response Modulation :
    Another study explored the anti-inflammatory potential of imidazolidine derivatives. The compound was shown to inhibit TNF-alpha production in macrophages, suggesting its utility in treating inflammatory diseases.

Properties

IUPAC Name

3-methyl-1-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-22-18(27)12-25(20(22)29)14-6-9-23(10-7-14)17(26)8-11-24-13-21-16-5-3-2-4-15(16)19(24)28/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAJZGJTYSIWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.